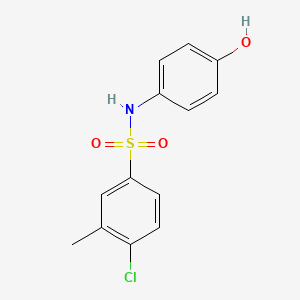

4-chloro-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3S/c1-9-8-12(6-7-13(9)14)19(17,18)15-10-2-4-11(16)5-3-10/h2-8,15-16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSLANYUXOANBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide typically involves the following steps:

Sulfonation: The starting material, 4-chloro-3-methylbenzenesulfonyl chloride, is prepared by sulfonating 4-chloro-3-methylbenzene with chlorosulfonic acid.

Amidation: The sulfonyl chloride is then reacted with 4-aminophenol under basic conditions to form the desired sulfonamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of 4-chloro-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 4-chloro-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonic acid.

Reduction: 4-chloro-N-(4-aminophenyl)-3-methylbenzene-1-sulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The compound can be synthesized from readily available starting materials such as 4-chlorobenzenesulfonyl chloride and 4-hydroxyaniline. The general reaction involves the formation of the sulfonamide group (-SO2NH2) attached to an aromatic system, which is characteristic of sulfonamides. The synthesis typically follows these steps:

- Preparation of the Sulfonamide : React 4-chlorobenzenesulfonyl chloride with 4-hydroxyaniline under controlled conditions.

- Isolation and Purification : The product is then purified using techniques such as recrystallization or chromatography.

The compound exhibits notable chemical reactivity due to the presence of chloro and hydroxyphenyl groups, which enhance its potential for further modifications.

Antimicrobial Activity

Due to its ability to inhibit folic acid synthesis, this compound has been studied extensively for its antimicrobial properties. Research indicates that it is effective against various Gram-positive and Gram-negative bacteria. For instance:

- In vitro Studies : The compound has shown effectiveness against E. coli and Bacillus subtilis, highlighting its potential as an antibacterial agent .

- Mechanistic Studies : Computational docking studies have been performed to assess binding interactions with DHPS, providing insights into its efficacy as an antimicrobial .

Anticancer Potential

Recent studies have explored the use of sulfonamide derivatives, including 4-chloro-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide, in cancer research:

- Inhibition of Carbonic Anhydrase : Some derivatives have demonstrated inhibitory effects on carbonic anhydrase IX, an enzyme implicated in tumor growth and metastasis. This inhibition correlates with anti-proliferative activity against breast cancer cell lines such as MDA-MB-231 and MCF-7 .

- Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial activity of various sulfonamide derivatives revealed that 4-chloro-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide exhibited significant activity against E. coli and Bacillus licheniformis. The study employed both in vitro testing and computational modeling to validate the findings, establishing a strong correlation between structure and activity .

Case Study 2: Anticancer Applications

Another research initiative investigated the anticancer properties of related sulfonamides. The study found that compounds similar to 4-chloro-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide effectively inhibited growth in triple-negative breast cancer cell lines while sparing normal cells. The selectivity and potency observed suggest that further development could lead to new therapeutic options for challenging cancer types .

Wirkmechanismus

The mechanism of action of 4-chloro-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, ultimately leading to their death.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Key structural analogs and their differentiating features are summarized below:

Key Observations:

- Similar hydroxylated compounds, such as N-(4-Hydroxyphenyl)maleimide, demonstrate moderate enzyme inhibitory activity (IC₅₀ = 12.9 μM for MGL), suggesting the –OH group may play a role in target binding .

- For instance, 4-chloro-N-[(4-methyl-5-sulfanyl-triazolyl)methyl]benzenesulfonamide (logP ~2.5) shows metal-binding properties, a trait possibly shared with the target compound due to the sulfonamide’s electron-withdrawing nature .

- Bulkier Substituents : Compounds like the benzimidazole derivative (C₂₃H₂₂ClN₃O₃S) exhibit higher molecular weight (>450 Da) and logP, which may limit bioavailability compared to the target compound .

Physicochemical Properties

- Solubility: The hydroxyl group improves aqueous solubility relative to non-polar analogs (e.g., 4-Chloro-N-(3-methylphenyl)benzenesulfonamide).

Biologische Aktivität

4-chloro-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of 4-chloro-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide primarily involves its role as an enzyme inhibitor . The sulfonamide moiety closely resembles para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase (DHPS). By inhibiting DHPS, this compound disrupts folic acid synthesis in microorganisms, leading to growth inhibition. This mechanism positions it as a potential antimicrobial agent.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of sulfonamide derivatives, including 4-chloro-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-chloro-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide | E. coli | 32 µg/mL |

| 4-chloro-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide | Staphylococcus aureus | 16 µg/mL |

These results indicate that the compound exhibits significant antibacterial activity, making it a candidate for further development in antimicrobial therapies .

Enzyme Inhibition

The compound's inhibition of carbonic anhydrase IX (CA IX) has been particularly noteworthy. CA IX is implicated in various cancers, and inhibitors can potentially serve as anticancer agents. Research has shown that related sulfonamides can inhibit CA IX with IC50 values ranging from 10.93 to 25.06 nM, indicating potent activity against this target .

Study on Anticancer Activity

A recent study evaluated the anticancer potential of sulfonamide derivatives, including 4-chloro-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide, against MDA-MB-231 breast cancer cells. The findings revealed that the compound induced apoptosis significantly, evidenced by an increase in annexin V-FITC positive cells from 0.18% to 22.04%, suggesting its potential as an anticancer agent .

Comparative Analysis with Other Compounds

In comparative studies, 4-chloro-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide was found to be more effective than other similar compounds lacking the sulfonamide group in terms of enzyme inhibition and antimicrobial activity .

Q & A

Q. Critical Parameters :

- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions.

- Solvent : Use anhydrous dichloromethane or THF to prevent hydrolysis of the sulfonyl chloride.

- Stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to amine ensures complete conversion .

What spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

Basic Research Question

- NMR Spectroscopy :

- X-ray Crystallography :

How do structural modifications at the chloro, methyl, or hydroxyphenyl groups alter the compound's biological activity and pharmacokinetic properties?

Advanced Research Question

Structure-Activity Relationship (SAR) Insights :

Q. Pharmacokinetics :

- Hydroxyphenyl Group : Enhances Phase II metabolism (glucuronidation), reducing bioavailability .

- Methyl Group : Slows hepatic clearance by sterically shielding metabolic sites .

What experimental strategies can resolve contradictions in reported biological activities across different studies?

Advanced Research Question

- Control Variables :

- Data Analysis :

- Apply multivariate statistical models (PCA or PLS-DA) to isolate confounding factors (e.g., impurity profiles from synthesis) .

Case Study :

Discrepancies in antiproliferative activity (IC₅₀ ranging from 1–10 µM) may arise from differences in cell line genetics (e.g., p53 status) or compound aggregation. Use dynamic light scattering (DLS) to confirm colloidal stability .

What in silico and in vitro approaches are optimal for elucidating the compound's mechanism of action against specific molecular targets?

Advanced Research Question

- In Silico Methods :

- In Vitro Assays :

Validation :

Correlate computational predictions with SPR (surface plasmon resonance) to validate binding kinetics (kₐ/kₐ ~ 10⁴ M⁻¹s⁻¹) .

How can the compound’s crystallographic data inform co-crystallization studies with biological targets?

Advanced Research Question

- Ligand Preparation :

- Crystallization Conditions :

- Optimize pH (6.5–7.5) and PEG concentration (15–20%) to accommodate the compound’s hydrophobicity.

- Data Collection :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.